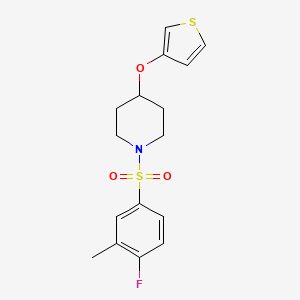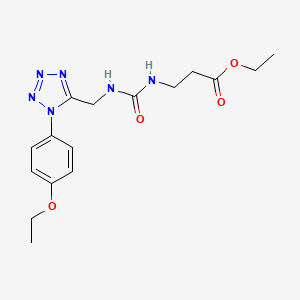![molecular formula C20H16FN5O2 B2506908 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide CAS No. 899967-26-1](/img/structure/B2506908.png)
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis and Structure–Activity Relationships
The synthesis of pyrazolo[1,5-a]pyrimidines has been explored as a means to inhibit mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis. The design of these compounds involves the introduction of various substituents to enhance their activity. Specifically, the presence of a 3-(4-fluoro)phenyl group has been shown to significantly improve the efficacy of these molecules. The synthesis process has yielded a number of analogues with potent in vitro growth inhibition of M.tb, indicating the potential of these compounds as therapeutic agents .
Anticonvulsant Activity Analysis
In the quest for anticonvulsant agents, analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine have been synthesized, including pyrazolo[3,4-d]pyrimidines. These compounds, however, exhibited less activity against maximal electroshock-induced seizures in rats compared to the parent compound. The variations in activity were not attributed to differences in pKa or lipophilicity but may be related to the distinct electrostatic isopotential maps of the heterocycles, which could influence their interaction with biological targets .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines plays a significant role in their biological activity. For instance, the introduction of fluorine atoms has been utilized to create novel derivatives for potential PET imaging agents for tumor detection. The fluorine-18 labeled pyrazolo[1,5-a]pyrimidine derivatives have shown promising results in in vitro and in vivo studies, with one compound exhibiting higher tumor uptake than other comparative agents. This suggests that the molecular structure of these compounds can be fine-tuned to enhance their selectivity and efficacy for specific biological applications .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their ability to bind to the translocator protein 18 kDa (TSPO), which is an early biomarker of neuroinflammatory processes. The synthesis involved Sonogashira coupling reactions, and the resulting compounds displayed subnanomolar affinity for TSPO. The chemical reactions used in the synthesis allowed for the introduction of fluoroalkyl and fluoroalkynyl groups, which contributed to the high affinity and potential of these compounds as in vivo PET radiotracers .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines contribute to their biological profiles. For example, 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide was identified as a potent mGluR1 antagonist with excellent subtype selectivity and a favorable pharmacokinetic profile in rats. The compound also demonstrated antipsychotic-like effects in animal models. The introduction of a fluorine atom and the specific arrangement of substituents are key factors that influence the properties and potential applications of these molecules, such as their development as PET tracers .
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis Techniques : A study by Taylor & Patel (1992) explored synthesizing pyrazolo[3,4-d]pyrimidine analogues, a process crucial for the development of compounds like N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide. This synthesis involved palladium-catalyzed C-C coupling and reductive alkylation (Taylor & Patel, 1992).
Anticancer Potential : A study by Abdellatif et al. (2014) demonstrated that pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit significant antitumor activity, particularly against breast cancer cell lines. This research indicates the potential of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide in cancer treatment (Abdellatif et al., 2014).
Antimicrobial and Anticancer Agents
- Antimicrobial and Anticancer Agents : Research by Hafez et al. (2016) on pyrazolo[3,4-d]pyrimidine derivatives highlighted their potential as both antimicrobial and anticancer agents. This suggests the dual therapeutic capabilities of compounds like N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide (Hafez et al., 2016).
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-12-6-7-16(8-13(12)2)26-18-17(10-23-26)20(28)25(11-22-18)24-19(27)14-4-3-5-15(21)9-14/h3-11H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSENLOBILUEBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2506827.png)

![diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506832.png)
![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)
![3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione](/img/structure/B2506836.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2506838.png)

![3-methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)
![3-Aminofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B2506844.png)


![3-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2506848.png)